molecular formula C28H33N3O4 B10870596 11-(2-methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10870596
M. Wt: 475.6 g/mol
InChI Key: KTMGELLTFIOZTI-UHFFFAOYSA-N
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Description

11-(2-Methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is known for its biological activity and structural versatility. The presence of functional groups such as methoxyphenyl and morpholin-4-yl enhances its chemical reactivity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Morpholin-4-yl Group: This step usually involves nucleophilic substitution reactions, where the morpholine ring is introduced.

    Final Modifications: Additional steps may include methylation and other functional group transformations to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[b,e][1,4]diazepin-1-one derivatives.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. It may interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural complexity and functional group diversity.

Mechanism of Action

The mechanism of action of 11-(2-methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepin-1-one Derivatives: These compounds share the core structure but differ in the substituents attached to the diazepine ring.

    Morpholine-Containing Compounds: These compounds feature the morpholine ring and are known for their diverse biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups are common in pharmaceuticals and agrochemicals.

Uniqueness

What sets 11-(2-methoxyphenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is the combination of these functional groups in a single molecule. This unique structure confers specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H33N3O4

Molecular Weight

475.6 g/mol

IUPAC Name

6-(2-methoxyphenyl)-9,9-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H33N3O4/c1-28(2)16-21-26(23(32)17-28)27(19-8-4-7-11-24(19)34-3)31(22-10-6-5-9-20(22)29-21)18-25(33)30-12-14-35-15-13-30/h4-11,27,29H,12-18H2,1-3H3

InChI Key

KTMGELLTFIOZTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCOCC4)C5=CC=CC=C5OC)C(=O)C1)C

Origin of Product

United States

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